molecular formula C9H15IN4O B13633276 3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide

3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide

Cat. No.: B13633276
M. Wt: 322.15 g/mol
InChI Key: JKGYALAROXSKKE-UHFFFAOYSA-N
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Description

3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide is a chemical compound that features a pyrazole ring substituted with an iodine atom and a propylamino group

Preparation Methods

The synthesis of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.

    Amidation: The iodinated pyrazole is reacted with a propylamine to form the final compound.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the propylamino group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide include:

These compounds share the pyrazole ring structure but differ in their substituents and overall molecular structure. The uniqueness of this compound lies in its specific combination of an iodine atom and a propylamino group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H15IN4O

Molecular Weight

322.15 g/mol

IUPAC Name

3-(4-iodopyrazol-1-yl)-2-(propylamino)propanamide

InChI

InChI=1S/C9H15IN4O/c1-2-3-12-8(9(11)15)6-14-5-7(10)4-13-14/h4-5,8,12H,2-3,6H2,1H3,(H2,11,15)

InChI Key

JKGYALAROXSKKE-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CN1C=C(C=N1)I)C(=O)N

Origin of Product

United States

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